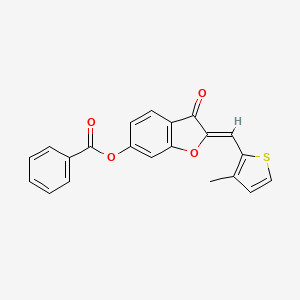

![molecular formula C18H12ClF3N4O2 B2425562 4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide CAS No. 338403-56-8](/img/structure/B2425562.png)

4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

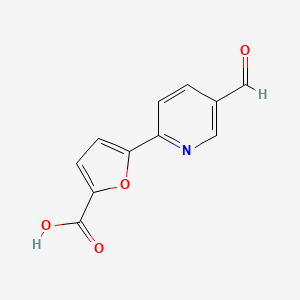

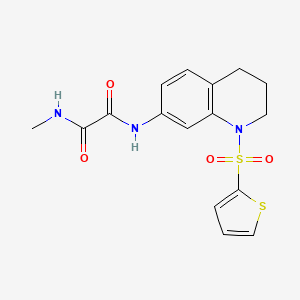

The compound “4-benzoyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a pyrrole ring, a carbohydrazide group, and a trifluoromethyl group . The trifluoromethyl group is known to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, a related compound was synthesized by adding tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to a reaction tank at a temperature of 20–35 °C. The mixture was then heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the functional groups it contains. It includes a benzoyl group attached to a pyrrole ring, which is further connected to a carbohydrazide group. The pyridin-2-yl group, which carries a trifluoromethyl group, is attached to the nitrogen of the carbohydrazide group .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The trifluoromethyl group, in particular, is known to participate in various types of reactions, contributing to the compound’s diverse range of chemical and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the trifluoromethyl group is known to influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

- Novel pyridine derivatives, including those related to 4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide, have been synthesized and characterized. These derivatives exhibit antimicrobial and antifungal properties, contributing to their potential in pharmaceutical research (Elgemeie et al., 2017).

- Similar compounds have been studied for their molecular docking and in vitro screening, revealing moderate to good binding energies with target proteins, highlighting their potential in drug design (Flefel et al., 2018).

Catalytic and Biological Activities

- Certain derivatives exhibit notable catalytic activity in the oxidation of xylenes, demonstrating their potential in chemical synthesis processes (Sutradhar et al., 2019).

- These compounds also show promising anti-inflammatory and minimal ulcerogenic effects, further supporting their potential in medicinal chemistry (Mustafa et al., 2016).

Antimicrobial Properties

- The antibacterial properties of related hydrazides have been confirmed through synthesis and testing, indicating their potential in the development of new antibacterial agents (Kostenko et al., 2015).

Antioxidant and Anticancer Activities

- Some derivatives have exhibited significant antioxidant activity, which could be relevant in the development of new antioxidant agents (Tumosienė et al., 2019).

- There is also evidence of anticancer activity against human breast cancer cell lines, highlighting the potential for these compounds in cancer therapy (Mansour et al., 2021).

Future Directions

The future directions for research on this compound could involve exploring its potential pharmacological activities, given the known activities of compounds containing a trifluoromethyl group . Additionally, further studies could focus on optimizing its synthesis and investigating its mechanism of action.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. Similar compounds have been found to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .

Mode of Action

Therefore, it is presumed that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

It is known that the compound interacts with its targets, potentially leading to changes in the biochemical pathways related to bacterial proliferation .

Pharmacokinetics

The compound’s physical and chemical properties such as density (1542g/cm3), melting point (1899-1934 °C), and molecular weight (50085200) can provide some insights into its potential pharmacokinetic behavior .

properties

IUPAC Name |

4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O2/c19-13-7-12(18(20,21)22)9-24-16(13)25-26-17(28)14-6-11(8-23-14)15(27)10-4-2-1-3-5-10/h1-9,23H,(H,24,25)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGPPOQDRQPACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

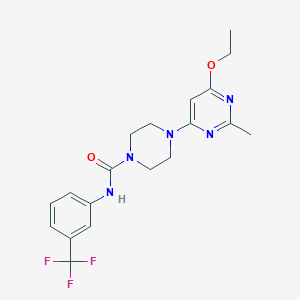

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)

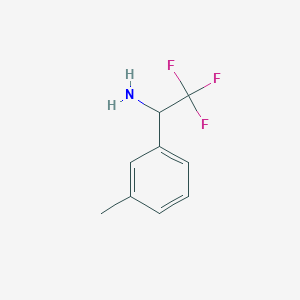

![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)

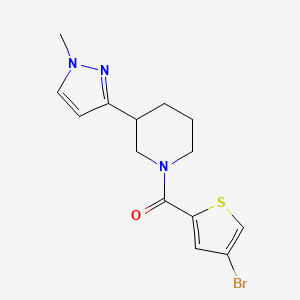

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)